molecular formula C11H13N5O B14910707 3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B14910707
M. Wt: 231.25 g/mol
InChI Key: XTGCLOXKWPHPBS-UHFFFAOYSA-N
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Description

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of 2-cyanopyrazine with 1-methyl-3-aminopiperidin-6-one in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carbonitrile: A similar compound with a pyrazine ring and an amino group.

    1-Methyl-3-aminopiperidin-6-one: A piperidine derivative with similar structural features.

Uniqueness

3-((1-Methyl-6-oxopiperidin-3-yl)amino)pyrazine-2-carbonitrile is unique due to its combination of pyrazine and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

3-[(1-methyl-6-oxopiperidin-3-yl)amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C11H13N5O/c1-16-7-8(2-3-10(16)17)15-11-9(6-12)13-4-5-14-11/h4-5,8H,2-3,7H2,1H3,(H,14,15)

InChI Key

XTGCLOXKWPHPBS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)NC2=NC=CN=C2C#N

Origin of Product

United States

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